N-(3,4-dimethylphenyl)-2-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide
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Description
N-(3,4-dimethylphenyl)-2-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H22N6O3S2 and its molecular weight is 458.56. The purity is usually 95%.
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Scientific Research Applications
Synthetic Pathways and Derivative Formation
This compound's derivatives are synthesized through several chemical reactions involving hydrazonoyl halides, thiourea, and different aromatic aldehydes, showing versatility in creating a range of targeted molecules for further biological and chemical studies. These synthetic pathways enable the formation of triazolopyrimidines, thiadiazoles, and selenadiazoles, illustrating the compound's utility in generating diverse molecular structures for potential applications in medicinal chemistry and materials science (Abdelhamid, Abdel-Wahab, & Al-Atoom, 2004).
Antimicrobial Activities
Several studies have synthesized derivatives of this compound to explore their biological activities, notably their antimicrobial properties. The formation of compounds like N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl thiourea and others have demonstrated significant inhibitory activities against various bacterial and fungal strains, indicating the potential for these compounds in developing new antimicrobial agents (Fu-b, 2014).
Anti-Inflammatory and Analgesic Activities
Novel derivatives synthesized from the base compound have been tested for their anti-inflammatory and analgesic activities. Compounds with specific substitutions have shown high inhibitory activity on COX-2 selectivity, presenting promising leads for the development of new anti-inflammatory and analgesic drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Supramolecular Aggregation Insights
Research into the conformational features and supramolecular aggregation of thiazolopyrimidines derivatives has provided insights into their structural modifications leading to changes in their physical and chemical properties. Such studies are crucial for understanding the compound's interactions at the molecular level, which could inform the design of materials with specific characteristics or biological activities (Nagarajaiah & Begum, 2014).
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1-methyl-6-oxopyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3S2/c1-5-16-24-25-19(31-16)23-15(27)10-30-20-21-9-14(18(29)26(20)4)17(28)22-13-7-6-11(2)12(3)8-13/h6-9H,5,10H2,1-4H3,(H,22,28)(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVXWIGRCGAKIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC=C(C(=O)N2C)C(=O)NC3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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